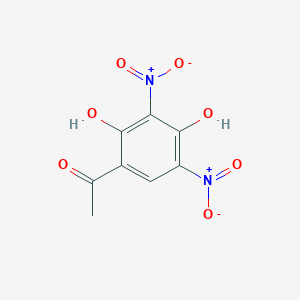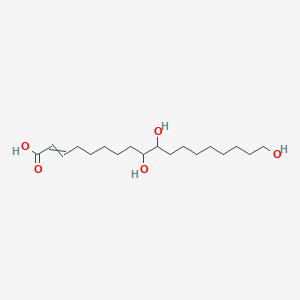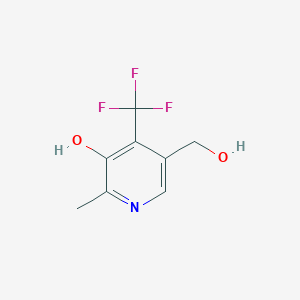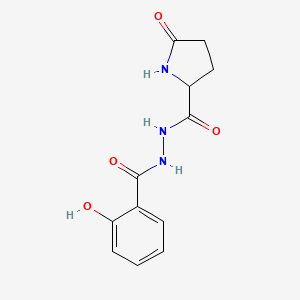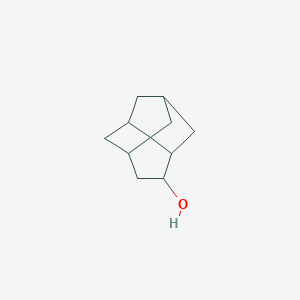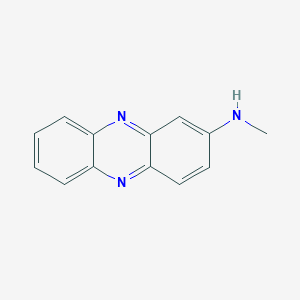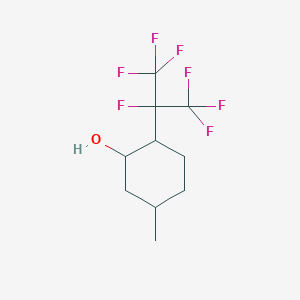
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group and a methylcyclohexanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol typically involves the reaction of 5-methylcyclohexanone with heptafluoropropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the heptafluoropropyl group to the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexanone.
Reduction: Formation of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The fluorinated group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activities and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different structural features.
1,1,1,2,3,3,3-Heptafluoropropane: A gaseous halocarbon used in fire suppression systems.
Uniqueness
2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol is unique due to its combination of a heptafluoropropyl group and a methylcyclohexanol structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
52450-55-2 |
|---|---|
Fórmula molecular |
C10H13F7O |
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
2-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H13F7O/c1-5-2-3-6(7(18)4-5)8(11,9(12,13)14)10(15,16)17/h5-7,18H,2-4H2,1H3 |
Clave InChI |
RYMFLNQDHZXPER-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)O)C(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


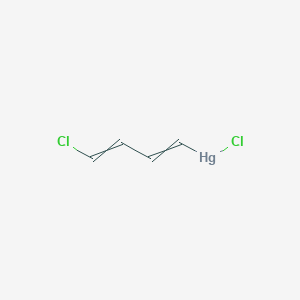

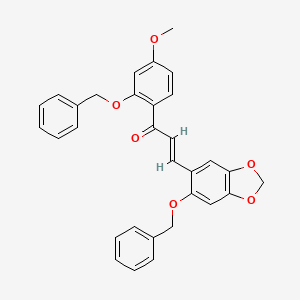
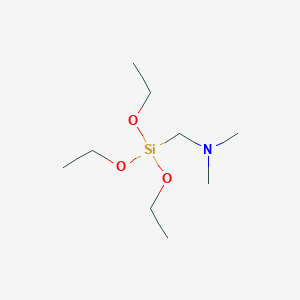
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
